(2S)-2-azaniumyl-5-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoate
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Overview
Description
(2S)-2-azaniumyl-5-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an azaniumyl group, a methoxynaphthalenyl group, and an oxopentanoate group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-azaniumyl-5-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Methoxynaphthalenyl Intermediate: This step involves the nitration of naphthalene followed by reduction to form the corresponding amine. The amine is then methylated to introduce the methoxy group.
Coupling Reaction: The methoxynaphthalenyl intermediate is then coupled with a protected amino acid derivative under specific conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base.
Deprotection and Final Coupling: The protecting groups are removed, and the final coupling is performed to introduce the azaniumyl group, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-azaniumyl-5-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like halides or thiols can replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted derivatives with halides or thiols.
Scientific Research Applications
(2S)-2-azaniumyl-5-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-azaniumyl-5-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-azaniumyl-5-[(4-hydroxynaphthalen-2-yl)amino]-5-oxopentanoate
- (2S)-2-azaniumyl-5-[(4-chloronaphthalen-2-yl)amino]-5-oxopentanoate
- (2S)-2-azaniumyl-5-[(4-bromonaphthalen-2-yl)amino]-5-oxopentanoate
Uniqueness
(2S)-2-azaniumyl-5-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable candidate for various applications.
Properties
IUPAC Name |
(2S)-2-azaniumyl-5-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-22-14-9-11(8-10-4-2-3-5-12(10)14)18-15(19)7-6-13(17)16(20)21/h2-5,8-9,13H,6-7,17H2,1H3,(H,18,19)(H,20,21)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNDTSUHZJULAX-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)CCC(C(=O)[O-])[NH3+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)CC[C@@H](C(=O)[O-])[NH3+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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